N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide is a synthetic organic compound characterized by its unique structural features, including a dioxido-dihydrothiophene ring, a phenoxy group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups.
Attachment of the Phenoxy Group: A nucleophilic substitution reaction is employed to attach the phenoxy group to the intermediate compound.
Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the p-tolyl group is introduced to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido groups, potentially altering the compound’s reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide exerts its effects involves interactions with specific molecular targets. The dioxido-dihydrothiophene ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenoxy and p-tolyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-(p-tolyl)benzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(p-tolyl)benzamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the phenoxy group differentiates it from other similar compounds, potentially offering distinct biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-8-10-17(11-9-15)21(18-12-13-26(23,24)14-18)20(22)16(2)25-19-6-4-3-5-7-19/h3-13,16,18H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURKPRRGBMLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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